
infrared spectroscopy functional group analysis
of 1-(2-Hydroxyphenyl)-2-phenylethanone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
1-(2-Hydroxyphenyl)-2-

phenylethanone

Cat. No.: B1330380 Get Quote

An In-depth Technical Guide to the Infrared Spectroscopy Functional Group Analysis of 1-(2-
Hydroxyphenyl)-2-phenylethanone

Introduction
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups

within a molecule.[1] By passing infrared radiation through a sample, specific molecular bonds

absorb energy at characteristic frequencies, causing them to vibrate.[2] This absorption pattern,

when plotted as a spectrum, provides a unique molecular fingerprint. This guide provides a

detailed analysis of the expected Fourier Transform Infrared (FTIR) spectrum for 1-(2-
Hydroxyphenyl)-2-phenylethanone (also known as 2-hydroxydeoxybenzoin), a molecule

featuring hydroxyl, ketone, and aromatic functionalities. This document is intended for

researchers, scientists, and professionals in drug development who utilize spectroscopic

techniques for molecular characterization.

The structure of 1-(2-Hydroxyphenyl)-2-phenylethanone contains several key functional

groups that give rise to distinct absorption bands in an IR spectrum. The analysis focuses on

identifying the characteristic peaks for the hydroxyl group, the carbonyl group of the ketone,

and the aromatic rings. The proximity of the hydroxyl and carbonyl groups allows for potential

intramolecular hydrogen bonding, which can influence the position and shape of their

respective absorption bands.
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Molecular Structure of 1-(2-Hydroxyphenyl)-2-phenylethanone

Molecular Structure of 1-(2-Hydroxyphenyl)-2-phenylethanone
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Caption: Molecular structure highlighting key functional groups.

Experimental Protocol: KBr Pellet Method for Solid
Samples
A common and effective method for acquiring the IR spectrum of a solid organic compound like

1-(2-Hydroxyphenyl)-2-phenylethanone is the potassium bromide (KBr) pellet technique.

Materials:
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1-(2-Hydroxyphenyl)-2-phenylethanone sample (1-2 mg)

FTIR-grade Potassium Bromide (KBr), anhydrous (approx. 200 mg)

Agate mortar and pestle

Hydraulic press with pellet-forming die

FTIR spectrometer

Procedure:

Drying: Gently heat the KBr powder in an oven at ~110°C for 2-3 hours to remove any

adsorbed water, which has a strong, broad O-H absorption that can interfere with the

spectrum. Cool in a desiccator.

Grinding: Place approximately 200 mg of the dried KBr into a clean agate mortar. Add 1-2

mg of the solid sample.

Mixing & Homogenizing: Grind the mixture thoroughly with the pestle for several minutes.

The goal is to reduce the particle size of the sample and disperse it uniformly throughout the

KBr matrix. The final mixture should have a fine, consistent, powder-like appearance.

Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die.

Assemble the die and place it in the hydraulic press.

Pressing: Apply pressure (typically 7-10 tons) for several minutes. This will cause the KBr to

fuse into a thin, transparent, or translucent disc (the pellet).

Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample

holder of the FTIR spectrometer.

Analysis: Record the spectrum, typically by scanning from 4000 cm⁻¹ to 400 cm⁻¹. A

background spectrum of the empty sample compartment should be recorded first and

automatically subtracted from the sample spectrum by the instrument's software.
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Data Presentation: Characteristic Infrared
Absorption Bands
The following table summarizes the expected IR absorption frequencies for the principal

functional groups present in 1-(2-Hydroxyphenyl)-2-phenylethanone.

Functional Group Bond Vibration
Expected
Absorption Range
(cm⁻¹)

Peak Intensity &
Characteristics

Phenolic Hydroxyl
O-H stretch (H-

bonded)
3200 - 3550 Strong, Broad

Aromatic C-H C-H stretch 3000 - 3100
Medium to Weak,

Sharp

Aliphatic C-H C-H stretch (in -CH₂-) 2850 - 2960 Medium

Ketone Carbonyl C=O stretch 1665 - 1710 Strong, Sharp

Aromatic C=C C=C stretch (in-ring) 1450 - 1600
Medium to Weak

(multiple bands)

Phenolic C-O C-O stretch 1200 - 1320 Strong

Aromatic C-H Bend C-H out-of-plane bend 675 - 900 Strong

Spectral Interpretation
Hydroxyl (-OH) Region: A prominent, broad absorption band is expected in the 3200-3550

cm⁻¹ range due to the O-H stretching vibration of the phenolic group.[3][4] Its broadness is a

result of intermolecular and potentially strong intramolecular hydrogen bonding with the

adjacent carbonyl oxygen.

C-H Stretching Region: Two distinct sets of peaks are anticipated around 3000 cm⁻¹.

Absorptions appearing just above 3000 cm⁻¹ (3000-3100 cm⁻¹) are characteristic of C-H

stretching in the aromatic rings.[5] Peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹)

correspond to the C-H stretching of the methylene (-CH₂-) group.[6]
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Carbonyl (C=O) Region: A very strong and sharp absorption peak is the hallmark of the

carbonyl group.[6] For a typical aliphatic ketone, this peak appears around 1715 cm⁻¹.[2]

However, in 1-(2-Hydroxyphenyl)-2-phenylethanone, the carbonyl group is conjugated

with the phenyl ring, which delocalizes the pi electrons and weakens the C=O bond, shifting

the absorption to a lower frequency, typically around 1685-1710 cm⁻¹.[7][8] Intramolecular

hydrogen bonding with the ortho-hydroxyl group can further lower this frequency.

Aromatic Region: The presence of the two phenyl rings will give rise to several medium-

intensity peaks in the 1450-1600 cm⁻¹ region due to C=C in-ring stretching vibrations.[9]

Additionally, strong bands in the 900-675 cm⁻¹ range result from C-H out-of-plane bending,

and the pattern of these peaks can sometimes be used to infer the substitution pattern on

the aromatic rings.[5]

Fingerprint Region: The region from approximately 1400 cm⁻¹ to 600 cm⁻¹ is known as the

fingerprint region and contains a complex pattern of absorptions. Within this region, a strong

band for the phenolic C-O stretch is expected between 1200 and 1320 cm⁻¹.[4][10]

Logical Workflow for IR Analysis
The following diagram illustrates the systematic workflow for conducting a functional group

analysis using FTIR spectroscopy.
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Caption: Workflow for FTIR functional group analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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